5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antimalarial Activity
Compounds derived from quinoline and pyrazole structures, similar to the chemical , have shown promising results in antimicrobial and antimalarial evaluations. For instance, derivatives synthesized from 4-hydroxyquinolin-2(1H)-ones exhibited potent antimalarial activity compared to standard treatments and demonstrated considerable antimicrobial effects (Sarveswari, Vijayakumar, Siva, & Priya, 2014). Similarly, 4-thiazolidinone derivatives containing pyridine and quinazoline moieties have been synthesized and evaluated for their antibacterial and antifungal activities, revealing significant inhibition potency against various bacterial strains (Desai, Jadeja, Jadeja, Khedkar, & Jha, 2020).
Anticancer Properties
Compounds with structures akin to the specified chemical have been investigated for their potential anticancer activities. For example, novel derivatives synthesized from dihydroquinoline showed strong inhibitory activities against human prostate cancer and epidermoid carcinoma cancer cell lines, indicating their potential as anticancer agents (Liu, Bai, Pan, Song, & Zhu, 2009).
DNA Protection and Antioxidant Effects
Research on 2,4-dihydroxyquinoline derived disazo dyes has demonstrated not only their antimicrobial and anticancer activities but also their capacity for DNA protection and significant antioxidant effects. Some of these compounds exhibited high binding affinity to DNA and showed cytotoxicity against specific cancer cell lines, suggesting their potential use in medical treatments (Şener, Mohammed, Yerlikaya, Altunoğlu, Gür, Baloğlu, & Şener, 2018).
Synthesis and Chemical Properties
The synthesis pathways and chemical properties of related compounds have been explored in various studies. For example, the multicomponent condensation reactions involving 5-amino-3-phenylpyrazole have been tuned to selectively form pyrazoloquinolinones, pyrazoloquinazolinones, or pyrazoloquinolizinones under different conditions, demonstrating the versatility of these chemical frameworks in synthesizing diverse compounds (Chebanov, Saraev, Desenko, Chernenko, Knyazeva, Groth, Glasnov, & Kappe, 2008).
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-32-22-10-9-18(14-23(22)33-2)19-15-21-25(31)27(12-13-29(21)26-19)16-24(30)28-11-5-7-17-6-3-4-8-20(17)28/h3-4,6,8-10,12-15H,5,7,11,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKSRPXCWBLJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCCC5=CC=CC=C54)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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